dimethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[2,2,8-TRIMETHYL-1-[2-(2-NAPHTHYLOXY)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as naphthyloxy, acetyl, thioxo, and dithiole
Preparation Methods
The synthesis of DIMETHYL 2-[2,2,8-TRIMETHYL-1-[2-(2-NAPHTHYLOXY)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzothiazole with appropriate methylating agents such as iodomethane . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIMETHYL 2-[2,2,8-TRIMETHYL-1-[2-(2-NAPHTHYLOXY)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The naphthyloxy group may facilitate binding to aromatic receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiole-containing molecules. Compared to these compounds, DIMETHYL 2-[2,2,8-TRIMETHYL-1-[2-(2-NAPHTHYLOXY)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties.
Some similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C31H27NO6S3 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C31H27NO6S3/c1-17-9-8-12-21-23(30-40-25(28(34)36-4)26(41-30)29(35)37-5)27(39)31(2,3)32(24(17)21)22(33)16-38-20-14-13-18-10-6-7-11-19(18)15-20/h6-15H,16H2,1-5H3 |
InChI Key |
OLRDFGULZRVWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C |
Origin of Product |
United States |
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